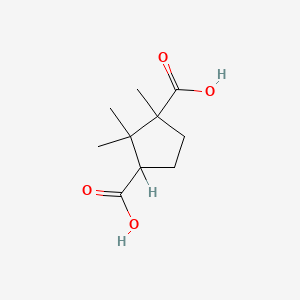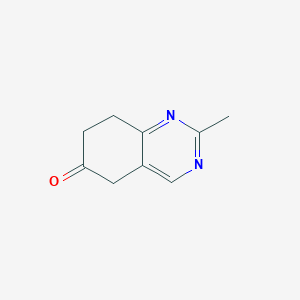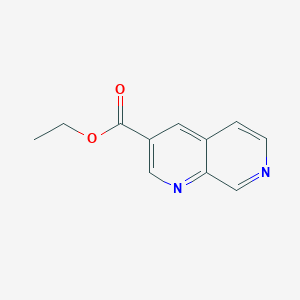
Camphoric acid
説明
Camphoric acid, with the molecular formula C10H16O4, is a white crystallisable substance obtained from the oxidation of camphor . It exists in three optically different forms; the dextrorotatory one is obtained by the oxidation of dextrorotatory camphor and is used in pharmaceuticals .
Synthesis Analysis
Camphoric acid may be prepared by oxidising camphor with nitric acid . An effective technique for one-stage synthesis of new polycyclic nitrogen-containing compounds has been developed. The procedure involves refluxing mixtures of camphoric acid with aliphatic or aromatic diamine without catalysts .Molecular Structure Analysis
The molecular structure of Camphoric acid is characterized by its IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid . The molecular weight is 200.23 g/mol .Chemical Reactions Analysis
Camphoric acid can undergo various chemical reactions. For example, it can be used in the synthesis of new polycyclic nitrogen-containing compounds . It can also be used in the synthesis of biorenewable polyesters .Physical And Chemical Properties Analysis
Camphoric acid has a molar mass of 200.234 g/mol and a density of 1.21 g/cm^3 . Its melting point ranges from 183–187 °C .科学的研究の応用
Chiral Substance and Organic Chemical Intermediate
Camphoric acid and its derivatives, such as camphorsulfonamide, are significant in the field of organic chemistry. These compounds are primarily used as chiral substances and organic chemical intermediates in various industries, including medicine, chemicals, and light industry. Their synthesis holds practical significance due to their widespread applications (Luo Yi-ming, 2013).
Activation and Desensitization of TRPV1 Channel
Camphor has been found to activate and desensitize the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) channel. This function is critical in understanding the molecular mechanism of camphor's medical applications, particularly its role in analgesics. The interaction with TRPV1 channels explains part of its effectiveness in topical analgesic applications (Haoxing Xu, N. Blair, D. Clapham, 2005).
Adsorption on Metal Surfaces
Camphor is also significant in electrochemical research due to its strong adsorption properties on metal surfaces. It can inhibit surface reactions and has been used in studies related to nonlinear surface dynamics and pattern formation (B. Pettinger, M. Danckwerts, K. Krischer, 2002).
Traditional Uses and Biological Properties
Historically, camphor has been used for its fragrant properties and as a fumigant. It exhibits a range of biological properties such as insecticidal, antimicrobial, antiviral, anticoccidial, and anticancer activities. It's also used as a skin penetration enhancer, but its toxic nature necessitates caution (Weiyang Chen, I. Vermaak, A. Viljoen, 2013).
Synthesis of Biologically Active Substances
Camphor derivatives, owing to their chirality and low cost, are important in the synthesis of biologically active substances. These derivatives exhibit antimicrobial, antiviral, antioxidant, analgesic, and anti-cancer properties. Camphor-based derivatives have wide applications in medicinal chemistry due to their efficacy and accessibility (Bendi Anjaneyulu, Sangeeta, N. Saini, 2021).
Chemical Synthesis and Catalysis
Camphor's utility in chemical sciences extends to the creation of potentially useful scaffolds and catalysts. Its role in synthetic organic chemistry, particularly in acylation reactions, highlights its versatility as a building block for polyfunctional compounds (V. Kovalev, E. Shokova, V. Chertkov, V. Tafeenko, 2016).
Mannich Reactions in Aqueous Media
Camphor sulfonic acid acts as an efficient catalyst for Mannich reactions, a critical reaction type in organic synthesis. This illustrates camphor's role in facilitating complex chemical reactions, particularly in water-based solutions, thereby contributing to greener chemistry practices (Yin-Su Wu, J. Cai, Zhi-Ya Hu, G. Lin, 2004).
Enantioselective Synthesis
Camphor is used as a chiral auxiliary in the enantioselective synthesis of various organic compounds. This application is crucial in producing specific enantiomers of substances, a key process in developing pharmaceuticals and other biologically active molecules (Chi-Lik Ken Lee, Cheng-Hsia Angeline Lee, K. Tan, T. Loh, 2004).
Synthesis of Heterocycles
Camphor-10-sulfonic acid is used in the synthesis of complex heterocycles, demonstrating its role in the development of novel organic compounds. This application underlines camphor's versatility as a catalyst in organic synthesis, contributing to the creation of diverse and complex molecular structures (D. Chandam, A. Mulik, P. Patil, S. Jagdale, D. Patil, M. Deshmukh, 2015).
Oxidative Stress and Cardiotoxicity Studies
Camphor's role in inducing oxidative stress and cardiotoxicity has been studied in zebrafish embryos. Understanding the toxicological effects of camphor at the cellular level provides insights into its safety profile and potential risks (Zhengcai Du, Zhong-shang Xia, Mingzhe Zhang, Yan-Ting Wei, Nemi Malhotra, Ferry Saputra, G. Audira, M. J. Roldan, Chung-Der Hsiao, Erwei Hao, Xiaotao Hou, Jia-gang Deng, 2021).
将来の方向性
作用機序
Target of Action
DL-Camphoric Acid has been studied for its potential anticancer activity . It has been found to be effective against cancer cells in the presence of metal cations, such as copper, nickel, and zinc . It can also be used as a test compound to investigate the mechanism of action of drugs that target the lysosomal membrane .
Mode of Action
It is known that the compound interacts with its targets (cancer cells and lysosomal membranes) in the presence of certain metal cations . This interaction leads to changes in the target cells, potentially inhibiting their growth or inducing apoptosis .
Biochemical Pathways
Given its potential anticancer activity, it is likely that the compound affects pathways related to cell growth and apoptosis
Result of Action
The result of DL-Camphoric Acid’s action is the potential inhibition of cancer cell growth and the induction of apoptosis
Action Environment
The action, efficacy, and stability of DL-Camphoric Acid can be influenced by various environmental factors. For instance, the presence of certain metal cations enhances the compound’s effectiveness against cancer cells . The pH and ionic strength of the environment may also affect the compound’s adsorption kinetic behavior
特性
IUPAC Name |
1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHULWDVZXLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870483 | |
| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-Camphoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.4 mg/mL at 20 °C | |
| Record name | (±)-Camphoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Camphoric acid | |
CAS RN |
560-05-4, 5394-83-2, 19889-42-0, 306279-95-8 | |
| Record name | cis-(1)-Camphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camphoric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC126460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-(±)-camphoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Camphoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-Camphoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
| Record name | (±)-Camphoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)
